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Compound of Interest

Compound Name: EBI-2511

Cat. No.: B15585093

Disclaimer: The following information is a synthesized summary based on publicly available
preclinical data. This document is intended for informational purposes for researchers,
scientists, and drug development professionals and should not be considered a substitute for a
comprehensive review of the primary literature.

Introduction

EBI-2511 is a novel therapeutic agent currently under preclinical investigation. This document
provides a detailed summary of the available preclinical data, including its mechanism of
action, key in vitro and in vivo findings, and pharmacokinetic properties. The information is
presented to facilitate a deeper understanding of EBI-2511's therapeutic potential and guide
further research and development efforts.

Mechanism of Action

EBI-2511 is a potent and orally active inhibitor of the enhancer of zeste homolog 2 (EZH2).
EZH2 is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive
Complex 2 (PRC2). The primary function of EZH2 is to catalyze the trimethylation of histone H3
at lysine 27 (H3K27me3), a modification that leads to transcriptional repression of target genes.
Overexpression and activating mutations of EZH2 are implicated in various cancers, including
non-Hodgkin's lymphoma, by silencing tumor suppressor genes. EBI-2511 was developed
through a scaffold hopping approach based on the clinical compound tazemetostat (EPZ-
6438). It has a benzofuran core and demonstrates high potency. By inhibiting EZH2, EBI-2511
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prevents the methylation of H3K27, leading to the reactivation of tumor suppressor genes and
subsequent inhibition of tumor growth.

The signaling pathway of EZH2 and its inhibition by EBI-2511 can be visualized as follows:
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Caption: EZH2 Inhibition by EBI-2511

In Vitro Data

EBI-2511 has demonstrated potent in vitro activity against EZH2 and cancer cell lines.

Biochemical and Cellular Assays

Assay Type Target/Cell Line IC50 (nM)
Biochemical Assay EZH2 (A677G mutant) 4
Cellular Assay WSU-DLCL2 55

Not explicitly stated, but potent
Cellular Assay Pfeiffer inhibition of H3K27

trimethylation was observed.

Experimental Protocols

EZH2 Inhibition Assay (Biochemical)

e Objective: To determine the half-maximal inhibitory concentration (IC50) of EBI-2511 against
the mutant EZH2 enzyme.
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o Methodology: A standard enzymatic assay was likely performed using recombinant EZH2
(A677G mutant). The assay would involve incubating the enzyme with its substrates (histone
H3 and S-adenosylmethionine) in the presence of varying concentrations of E-2511. The
level of H3K27 trimethylation would then be quantified, likely using a method such as ELISA
or a radioactivity-based assay, to determine the concentration of EBI-2511 required to inhibit
50% of the enzyme's activity.

Cell Proliferation Assay (Cellular)
» Objective: To assess the effect of EBI-2511 on the proliferation of cancer cell lines.

o Methodology: The WSU-DLCL2 and Pfeiffer cell lines, which are models for non-Hodgkin's
lymphoma, were used. Cells were cultured in RPMI 1640 medium supplemented with 10%
fetal bovine serum and antibiotics. The cells were then treated with various concentrations of
EBI-2511 for a specified period (e.g., 72 hours). Cell viability or proliferation was measured
using a standard method such as the MTT or CellTiter-Glo assay. The IC50 value,
representing the concentration of EBI-2511 that inhibits cell growth by 50%, was then
calculated.

H3K27 Trimethylation Inhibition Assay (Cellular)

» Objective: To confirm the on-target effect of EBI-2511 by measuring the inhibition of H3K27
trimethylation in a cellular context.

o Methodology: Pfeiffer cells were treated with EBI-2511 for a defined period. Following
treatment, histones were extracted from the cell nuclei. The levels of H3K27me3 were then
quantified using an ELISA-based method or Western blotting with an antibody specific for
H3K27me3. The results would demonstrate a dose-dependent reduction in H3K27me3 levels
upon treatment with EBI-2511.
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Caption: In Vitro Experimental Workflow

In Vivo Data

EBI-2511 has shown excellent in vivo efficacy in a Pfeiffer tumor xenograft mouse model.

Tumor Growth Inhibition
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Dose (mg/kg, p.o., QD)

Tumor Growth Inhibition (%)

10 28
30 83
100 97

100 (EPZ-6438)

Less than EBI-2511 at the same dose (P < 0.01)

No significant changes in the body weights of the treated mice were observed, suggesting that

EBI-2511 was well-tolerated at the tested doses.

Pharmacokinetics

. Dose AUC Bioavailabil Clearance
Species Route . ]
(mglkg) (ng/mL*h) ity (%) (mL/min/kg)
Rat 5 p.o. 239 9 26
Rat 0.5 V. 26
Mouse 10 p.o. 774 16 32
Mouse 1.0 V. 32

EBI-2511 demonstrated oral bioavailability in both mice and rats. The plasma protein binding

was high and consistent across species (Human: 93.9%, Rat: 94.0%, Mouse: 92.7%),

indicating a good free drug proportion in the plasma.

Experimental Protocols

Pfeiffer Xenograft Mouse Model

» Objective: To evaluate the in vivo anti-tumor efficacy of EBI-2511.

e Methodology:

o Cell Implantation: Pfeiffer cells were subcutaneously implanted into immunocompromised

mice (e.g., SCID or NOD/SCID mice).
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o Tumor Growth: Tumors were allowed to grow to a predetermined size (e.g., 150-200 mm?).

o Treatment: Mice were randomized into different treatment groups and dosed orally with
EBI-2511 (10, 30, or 100 mg/kg) or the reference compound EPZ-6438 (100 mg/kg) once
daily for a specified duration (e.g., 20 days). A vehicle control group was also included.

o Monitoring: Tumor volume and body weight were measured regularly throughout the study.

o Endpoint: At the end of the study, tumors were excised and weighed. Tumor growth
inhibition was calculated by comparing the tumor sizes in the treated groups to the vehicle
control group.

Pharmacokinetic Studies
¢ Objective: To determine the pharmacokinetic profile of EBI-2511 in rats and mice.
o Methodology:

o Dosing: EBI-2511 was administered to rats and mice via both intravenous (i.v.) and oral
(p.0.) routes at specified doses.

o Blood Sampling: Blood samples were collected at various time points after dosing.

o Plasma Analysis: The concentration of EBI-2511 in the plasma was quantified using a
validated analytical method, likely LC-MS/MS.

o Parameter Calculation: Pharmacokinetic parameters such as Area Under the Curve
(AUC), clearance, and oral bioavailability were calculated from the plasma concentration-
time data.
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Caption: In Vivo Experimental Workflow

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b15585093?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15585093?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Conclusion

The preclinical data for EBI-2511 demonstrate that it is a highly potent and orally bioavailable
inhibitor of EZH2. It exhibits significant anti-tumor activity in a xenograft model of non-Hodgkin's
lymphoma, superior to the reference compound tazemetostat at the same dose. The favorable
pharmacokinetic profile and in vivo efficacy support the continued preclinical development of
EBI-2511 for the treatment of cancers with EZH2 mutations. Further studies are warranted to
fully elucidate its safety profile and therapeutic potential in other cancer types.

 To cite this document: BenchChem. [Preclinical Data Summary for EBI-2511: A Technical
Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b15585093#ebi-2511-preclinical-data-summary]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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